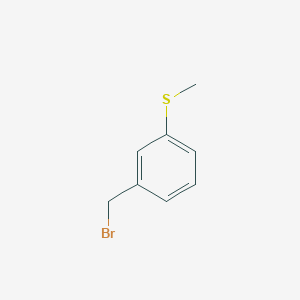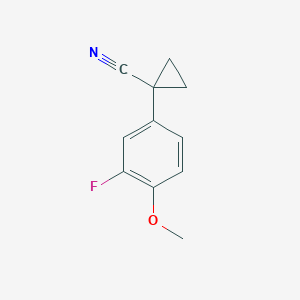
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile
Vue d'ensemble
Description
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C11H10FNO . It is a potential candidate for scientific research.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile include a molecular weight of 191.2, a density of 1.2±0.1 g/cm3, and a boiling point of 325.4±42.0 °C at 760 mmHg .Applications De Recherche Scientifique
Pharmacology
In pharmacology, this compound is explored for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new drugs with improved efficacy and safety profiles .
Organic Synthesis
Organic chemists value this compound for its versatility in synthesis. It serves as a building block for creating complex organic molecules, particularly in the development of new synthetic routes for pharmaceuticals .
Material Science
In material science, the compound’s unique properties are being investigated for use in the development of new materials with specific desired characteristics, such as increased strength or chemical resistance .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry to quantify or identify other substances, due to its distinct chemical signature .
Biochemistry
Biochemists study this compound for its interactions with biological systems. It may be used to probe enzyme mechanisms or to understand the biochemistry of related organic molecules .
Environmental Science
Environmental scientists might examine the compound’s breakdown products and their impact on ecosystems. It could also serve as a model compound for studying pollution remediation processes .
Chemotherapeutic Research
Researchers are interested in the compound’s potential as a chemotherapeutic agent. Its structure allows for the exploration of anti-cancer properties and the development of new cancer treatments .
Agrochemical Development
The compound’s derivatives could be investigated for use in agrochemicals. Its efficacy as a pesticide or herbicide, or its role in plant growth and development, are potential areas of application .
Safety and Hazards
The safety data sheet for a similar compound, (4-Methoxyphenyl)-1-cyclopropanecarbonitrile, suggests that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFORPFXXRBEXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



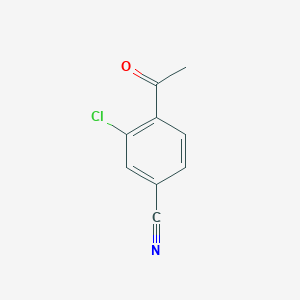
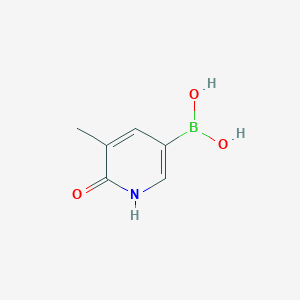

![1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B1445428.png)
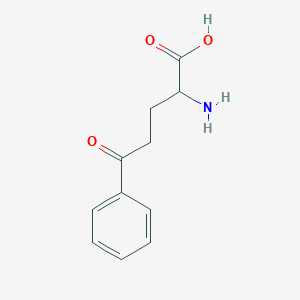
![2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1445433.png)
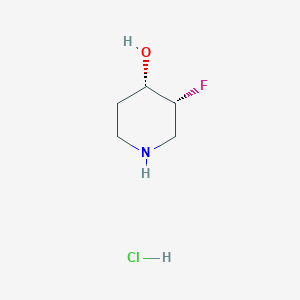

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide](/img/structure/B1445440.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445442.png)
